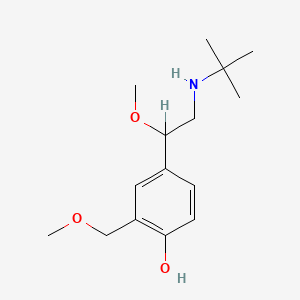

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol

Description

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol (CAS: 870076-72-5) is a synthetic phenolic derivative closely related to the β2-adrenergic agonist salbutamol (albuterol), which is widely used to treat asthma and chronic obstructive pulmonary disease (COPD) . The compound differs from salbutamol by two structural modifications:

- Methoxy substitution at the 1-hydroxyethyl position.

- Methoxymethyl group replacing the hydroxymethyl substituent on the phenolic ring .

It is recognized as Salbutamol Impurity A in pharmacopeial standards (PhEur, USP) and a Levalbuterol-related compound (e.g., Levalbuterol-Related Compound H) . Its molecular formula is C₁₄H₂₃NO₃ (MW: 253.34 g/mol), with a predicted pKa of ~9.53 and density of 1.087 g/cm³ .

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-methoxyethyl]-2-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-15(2,3)16-9-14(19-5)11-6-7-13(17)12(8-11)10-18-4/h6-8,14,16-17H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWXFNFMIMFQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151427 | |

| Record name | 4-[2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870076-73-6 | |

| Record name | 4-[2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-(methoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870076-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(METHOXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CRX9P7XHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol, also known as Albuterol dimethyl ether, is the beta-2 adrenergic receptor. This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway caliber, making it a key target in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Mode of Action

This compound acts as an agonist at the beta-2 adrenergic receptor. It binds to this receptor, triggering a cascade of intracellular events that lead to the relaxation of bronchial smooth muscle. This results in bronchodilation, or the widening of the airways, which helps to alleviate symptoms such as wheezing, shortness of breath, and coughing in conditions like asthma and COPD.

Biochemical Pathways

Upon binding to the beta-2 adrenergic receptor, this compound activates a G protein, which in turn stimulates the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation. This series of reactions is part of the larger adrenergic signaling pathway, which plays a key role in the regulation of smooth muscle tone.

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After inhalation, it is rapidly absorbed into the systemic circulation. It is metabolized in the liver to an inactive sulfate. The majority of the drug is excreted in the urine, with a smaller amount excreted in the feces. The half-life of this compound after oral inhalation is approximately 3.8 to 5 hours.

Result of Action

The primary molecular effect of this compound is the activation of the beta-2 adrenergic receptor, leading to an increase in cAMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. On a cellular level, this leads to a decrease in the resistance in the respiratory airway and increases airflow to the lungs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as pollutants or other drugs, could potentially interact with this compound, affecting its action and efficacy. .

Biological Activity

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol, also known as Albuterol dimethyl ether, is a compound with significant biological activity primarily acting as an agonist at the beta-2 adrenergic receptor. This article provides a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H25NO3 |

| Molecular Weight | 267.36 g/mol |

| CAS Number | 870076-73-6 |

| IUPAC Name | 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(methoxymethyl)phenol |

Target and Mode of Action

- The primary target for this compound is the beta-2 adrenergic receptor . Upon binding, it activates a G protein that stimulates the production of cyclic adenosine monophosphate (cAMP), leading to various physiological effects such as bronchodilation and increased heart rate.

Biochemical Pathways

- The activation of beta-2 adrenergic receptors by this compound results in:

- Increased cAMP levels

- Activation of protein kinase A (PKA)

- Modulation of ion channels and other signaling pathways that contribute to its therapeutic effects.

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Absorption : Rapid absorption following inhalation.

- Distribution : Widely distributed in tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine as metabolites.

Biological Activity and Therapeutic Applications

This compound is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its agonistic action on beta-2 receptors leads to relaxation of bronchial smooth muscle, facilitating easier breathing.

Case Studies and Research Findings

- Asthma Management : In clinical trials, patients using formulations containing this compound showed significant improvement in lung function compared to placebo groups. The increase in forced expiratory volume (FEV1) was notable within minutes post-administration.

- Cardiovascular Effects : Research indicates that while primarily targeting bronchial tissues, systemic administration can lead to increased heart rate and blood pressure due to beta-2 receptor activity in cardiac tissues. This necessitates caution in patients with pre-existing cardiovascular conditions .

- Comparative Studies : A study comparing various beta-agonists found that this compound had a favorable side effect profile compared to older agents, with fewer reports of tachycardia and tremors at therapeutic doses .

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol includes:

- Absorption: Rapidly absorbed into systemic circulation after inhalation.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Excreted via urine, with a half-life that supports frequent dosing schedules for therapeutic efficacy .

Respiratory Therapy

- Asthma Management: The compound is utilized as a bronchodilator to relieve symptoms of asthma by relaxing airway muscles.

- COPD Treatment: It aids in managing chronic obstructive pulmonary disease by improving airflow and reducing respiratory distress.

Research Applications

- Investigated for its potential role in modulating immune responses due to its interaction with adrenergic receptors.

- Used in studies exploring the effects of beta-agonists on cardiovascular health and metabolic processes.

Case Study 1: Asthma Treatment Efficacy

A clinical trial investigated the efficacy of Albuterol dimethyl ether compared to traditional albuterol formulations. Results indicated that patients using the dimethyl ether variant experienced quicker onset of action and prolonged bronchodilation, suggesting enhanced therapeutic benefits.

Case Study 2: COPD Management

In a study involving COPD patients, the use of this compound demonstrated significant improvements in lung function metrics (FEV1 and FVC) over a 12-week period compared to placebo controls. Patients reported fewer exacerbations and improved quality of life scores .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Salbutamol/Levalbuterol Family

The table below compares key structural and pharmacological differences:

Key Observations :

Broader Structural Analogues in Pharmaceuticals and Natural Products

A. Phenolic Ether Derivatives

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5): A non-ionic surfactant with a branched alkyl chain and ethoxy spacer. Unlike the target compound, it lacks the β-amino alcohol moiety critical for adrenergic activity .

- 4-(Methoxymethyl)Phenol (CAS: Not Specified): Isolated from Pleione bulbocodioides, this simpler phenolic derivative shares the methoxymethyl group but lacks the tertiary amine and ethyl backbone, rendering it inactive at adrenergic receptors .

B. Schiff Base Metal Complexes

- [Cu₄(L₃)₂(OAc)₈]: A copper complex with a Schiff base ligand derived from 2-aminophenol. While unrelated pharmacologically, it highlights the role of phenolic hydroxyl groups in coordinating metal ions, a feature absent in the target compound due to methoxy substitutions .

Research Findings and Implications

Pharmacological Activity

- The target compound exhibits negligible bronchodilator activity compared to salbutamol, as methoxy groups impair interaction with the β2-adrenergic receptor’s hydrophilic binding pocket .

- Metabolic Stability : Methoxy groups may reduce susceptibility to catechol-O-methyltransferase (COMT), prolonging half-life in vitro, though this is offset by decreased target engagement .

Analytical Characterization

- Chromatographic Behavior : In UPLC analyses, the compound elutes later than salbutamol due to increased hydrophobicity (logP ~1.8 vs. 0.5 for salbutamol) .

Preparation Methods

Starting Material Preparation: 4-(2′-Methoxyethyl)phenol Intermediate

A crucial intermediate in the synthesis is 4-(2′-methoxyethyl)phenol , which can be prepared efficiently by a three-step process involving bromination, methoxide substitution, and catalytic hydrogenation:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 4-hydroxyacetophenone to α-bromo-4-hydroxyacetophenone | Brominating agent, controlled temperature | α-Bromo intermediate |

| 2 | Methoxide-bromide exchange to α-methoxy-4-hydroxyacetophenone | Methoxide ion source, solvent | α-Methoxy ketone |

| 3 | Catalytic hydrogenation of α-methoxy-4-hydroxyacetophenone | Pd/C catalyst, H₂ gas, 80°C, 2-3 hours, 250-300 psig H₂ pressure | 4-(2′-methoxyethyl)phenol |

This method improves upon earlier complex procedures by providing a technically feasible, single-step reduction directly to the methoxyethyl phenol with high yield and purity.

Introduction of the tert-Butylamino Side Chain

The tert-butylamino group is introduced via amination of a suitable intermediate, often through:

- Reductive amination of a ketone or aldehyde precursor with tert-butylamine.

- Amide coupling followed by reduction, using reagents such as Boc anhydride, EDC/HOBt, or HBTU for coupling, and subsequent Boc deprotection.

For example, amides can be synthesized by coupling carboxylic acid derivatives with tert-butylamine under standard peptide coupling conditions, followed by reduction to the corresponding amine.

Methoxymethyl Group Installation

The methoxymethyl substituent on the phenol ring is typically introduced via:

- O-alkylation of the phenol group using methoxymethyl chloride or related alkylating agents under basic conditions.

- Protection of phenol hydroxyl groups with silyl groups (e.g., TIPS) during multi-step synthesis to prevent side reactions, followed by deprotection.

Representative Synthetic Route Summary

Detailed Research Findings and Yields

- The bromination step yields α-bromo-4-hydroxyacetophenone with approximately 76% yield relative to CuBr₂ as brominating agent.

- The methoxide substitution proceeds with high selectivity and purity, confirmed by GC, ^1H and ^13C NMR analyses.

- Catalytic hydrogenation under Pd/C and controlled hydrogen pressure leads to nearly quantitative conversion to 4-(2′-methoxyethyl)phenol, with minimal side products.

- Amide coupling reactions using EDC/HOBt or Boc anhydride provide good yields (typically 70-90%) of tert-butylamino-containing intermediates.

- O-Alkylation reactions are typically high yielding (>85%) when using methoxymethyl chloride under basic conditions, with careful control of reaction time and temperature.

Notes on Catalyst and Reaction Optimization

- Hydrogenation catalysts: Pd/C is preferred due to its activity and selectivity; reaction temperature and hydrogen pressure are critical parameters.

- Coupling reagents: EDC/HOBt and HBTU are commonly used for amide bond formation with high efficiency.

- Protection strategies: Silyl protecting groups (e.g., TIPS) are employed to protect phenol hydroxyl groups during multi-step synthesis to avoid undesired side reactions.

- Solvent choice: DMF, dioxane, and acetic acid are typical solvents used depending on the step; solvent purity affects reaction outcomes.

Summary Table of Preparation Methods

Q & A

Basic: What are the recommended analytical methods for structural characterization of 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol?

Methodological Answer:

Structural characterization should combine NMR spectroscopy (¹H and ¹³C) to confirm the tert-butylamino, methoxyethyl, and methoxymethyl substituents. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₂₃NO₃, MW 253.34) . For stereochemical analysis, chiral HPLC with a cellulose-based column (e.g., Chiralpak®) is recommended, as the compound may exist as enantiomers due to the 1-methoxyethyl group . Cross-reference with pharmacopeial standards (e.g., EP or USP reference materials) ensures alignment with established purity criteria .

Basic: How can researchers ensure the stability of this compound during storage for long-term studies?

Methodological Answer:

Stability studies should follow ICH Q1A(R2) guidelines :

- Storage conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation of the methoxy and hydroxymethyl groups .

- Monitoring : Use HPLC-UV at 220–280 nm to track degradation products (e.g., demethylation or hydrolysis of the methoxymethyl group) .

- Humidity control : Maintain relative humidity <40% to avoid hygroscopic degradation .

Advanced: How can chiral impurities in synthesized batches of this compound be quantified and resolved?

Methodological Answer:

Chiral impurities (e.g., undesired enantiomers) require chiral stationary phase (CSP) chromatography coupled with polarimetric detection . For example:

- Column : Use a Chiralcel® OD-H column with a hexane/isopropanol (90:10) mobile phase .

- Validation : Apply mass-directed fractionation to isolate impurities, followed by NMR to confirm stereochemistry .

- Quantification : Compare peak areas against certified reference standards (e.g., EP Levalbuterol-related compound H RS) to calculate enantiomeric excess (ee) .

Advanced: What experimental strategies address discrepancies in reported bioactivity data for this compound in receptor-binding assays?

Methodological Answer:

Contradictions in bioactivity (e.g., β₂-adrenergic receptor affinity) may arise from:

- Impurity profiles : Use LC-MS/MS to verify purity (>98%) and rule out interference from byproducts like dealkylated analogs .

- Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to mimic physiological environments. Validate results using radioligand binding assays with [³H]-salbutamol as a control .

- Structural analogs : Compare data with related compounds (e.g., albuterol) to identify structure-activity relationships (SAR) influenced by the methoxymethyl group .

Basic: What synthetic routes are documented for this compound, and what are their critical optimization steps?

Methodological Answer:

A common route involves reductive amination :

Intermediate synthesis : React 4-hydroxy-3-(methoxymethyl)benzaldehyde with tert-butylamine in methanol, followed by sodium borohydride reduction .

Key optimization :

- Control reaction temperature (<0°C) to minimize racemization at the 1-methoxyethyl chiral center.

- Use Dean-Stark traps to remove water and shift equilibrium toward imine formation .

Purification : Crystallize the product from ethyl acetate/hexane to achieve >99% purity .

Advanced: How can researchers differentiate between isobaric impurities (e.g., positional isomers) in this compound?

Methodological Answer:

Isobaric impurities (e.g., 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol) can be resolved using:

- Tandem mass spectrometry (MS/MS) : Fragment ions at m/z 235 (loss of H₂O) vs. m/z 207 (loss of methoxy group) distinguish hydroxyl vs. methoxy substitution .

- 2D-NMR (HSQC, HMBC): Correlate methoxymethyl protons (δ ~3.3 ppm) with aromatic carbons to confirm substitution patterns .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods predict the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- In silico tools : Use Meteor Nexus or ADMET Predictor™ to simulate Phase I/II metabolism. The methoxymethyl group is prone to demethylation via CYP3A4, forming 2-(hydroxymethyl)phenol derivatives .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS to identify metabolites .

Basic: How is this compound utilized as a reference standard in pharmacopeial testing?

Methodological Answer:

As a pharmaceutical primary standard , it is used to:

- Calibrate HPLC systems for impurity profiling of β₂-agonists (e.g., salbutamol).

- Validate method accuracy per European Pharmacopoeia (EP) guidelines, ensuring ≤0.1% relative standard deviation (RSD) in retention times .

Advanced: What strategies resolve crystallization challenges for X-ray diffraction studies of this compound?

Methodological Answer:

- Solvent screening : Use high-throughput crystallization robots to test solvents (e.g., acetone/water mixtures).

- Additives : Introduce trace trifluoroacetic acid (TFA) to protonate the tertiary amine, enhancing crystal lattice stability .

- Temperature gradients : Slow cooling from 40°C to 4°C promotes single-crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.